molecular formula C20H18N2O3 B7549291 2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No. B7549291
M. Wt: 334.4 g/mol
InChI Key: VIESXGGODCZKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AZD5153 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

AZD5153 inhibits the activity of the transcription factor NF-κB by binding to the bromodomain of the protein BRD4. This binding prevents the recruitment of transcriptional coactivators to the NF-κB promoter, leading to the inhibition of transcription and subsequent downregulation of NF-κB activity.
Biochemical and Physiological Effects:
Studies have shown that AZD5153 has significant biochemical and physiological effects, including the inhibition of inflammatory cytokine production, reduction in tumor growth, and prevention of neuroinflammation. AZD5153 has also been shown to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using AZD5153 in lab experiments is its specificity for the bromodomain of BRD4, which makes it a potent inhibitor of NF-κB activity. However, one of the limitations of using AZD5153 is its poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of AZD5153, including the exploration of its potential therapeutic applications in various diseases, the development of more potent and selective inhibitors of NF-κB, and the investigation of its effects on other transcription factors. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of AZD5153 in vivo, which will be crucial for its clinical development.
In conclusion, AZD5153 is a promising compound with significant potential for scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied, and it has shown promising results in various fields. Future research will undoubtedly shed more light on its potential therapeutic applications and pave the way for its clinical development.

Synthesis Methods

The synthesis of AZD5153 involves the reaction of 3-phenylazetidine-1-carboxylic acid with 2-bromo-1-(1-oxopropan-2-yl)isoindoline-1,3-dione in the presence of a base. The resulting product is then purified through column chromatography to obtain pure AZD5153.

Scientific Research Applications

AZD5153 has been studied for its potential applications in various scientific research fields, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that AZD5153 inhibits the activity of the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation. This inhibition has potential therapeutic applications in the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13(22-19(24)16-9-5-6-10-17(16)20(22)25)18(23)21-11-15(12-21)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESXGGODCZKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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